molecular formula C13H21N3O3 B13988662 tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate

tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate

Cat. No.: B13988662
M. Wt: 267.32 g/mol
InChI Key: YDTZZEQNXJSMCQ-UHFFFAOYSA-N
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Description

tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate: is a heterocyclic compound that belongs to the class of spiro compounds It is characterized by a spiro linkage between two rings, which imparts unique structural and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate typically involves the reaction of a suitable amine with a spirocyclic ketone. One common method includes the use of tert-butyl carbamate as a protecting group for the amine, followed by cyclization with a spirocyclic ketone under acidic or basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the amino or oxo groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of novel materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Comparison: tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate is unique due to its specific spiro linkage and functional groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C13H21N3O3

Molecular Weight

267.32 g/mol

IUPAC Name

tert-butyl 1-imino-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C13H21N3O3/c1-12(2,3)19-11(18)16-6-4-13(5-7-16)8-9(17)15-10(13)14/h4-8H2,1-3H3,(H2,14,15,17)

InChI Key

YDTZZEQNXJSMCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)NC2=N

Origin of Product

United States

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